1-(Difluoromethoxy)-3,5-difluorobenzene
Overview
Description
1-(Difluoromethoxy)-3,5-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups This compound is of significant interest in various fields due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-3,5-difluorobenzene typically involves the introduction of difluoromethoxy groups onto a benzene ring. One common method is the reaction of 3,5-difluorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: Due to the presence of fluorine atoms, the compound exhibits resistance to oxidation and reduction under mild conditions. under harsh conditions, it can undergo oxidative cleavage.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethoxy)-3,5-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of advanced materials, including liquid crystals for display technologies and high-performance polymers.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3,5-difluorobenzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
1-(Difluoromethoxy)-3,5-difluorobenzene can be compared with other fluorinated aromatic compounds, such as:
1-(Trifluoromethoxy)-3,5-difluorobenzene: Similar in structure but with a trifluoromethoxy group, which can lead to different reactivity and applications.
3,5-Difluoroanisole: Lacks the additional fluorine atoms on the methoxy group, resulting in different chemical properties and uses.
1-(Difluoromethoxy)-4-fluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1-(difluoromethoxy)-3,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRLOLIIQGLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.